
5-Bromo-1,10-phenanthroline
Descripción general
Descripción
5-Bromo-1,10-phenanthroline is a brominated derivative of 1,10-phenanthroline, an important ligand in coordination chemistry. This compound is known for its high thermal stability and electrochemical activity. It appears as a yellow crystalline solid with a distinct aromatic odor .
Mecanismo De Acción
Target of Action
5-Bromo-1,10-phenanthroline is a derivative of phenanthroline, which has been found to have activity against Mycobacterium tuberculosis . The primary target of this compound is the F420-dependent enzyme system in these bacteria .
Mode of Action
The compound is activated in an F420-dependent manner , resulting in the formation of 1,10-phenanthroline and 1,10-phenanthrolin-5-amine as major metabolites in bacteria . This suggests that this compound interacts with its targets by undergoing a redox reaction, which leads to the generation of reactive species that can cause damage to the bacterial cells .
Biochemical Pathways
The F420-dependent enzyme system, which is the target of this compound, is involved in various biochemical pathways in Mycobacterium tuberculosis, including the metabolism of cofactors and vitamins . The disruption of these pathways can lead to the inhibition of bacterial growth and survival .
Pharmacokinetics
It is known that the compound should be stored in a dark place, sealed in dry conditions, at room temperature . This suggests that the compound may be sensitive to light, moisture, and temperature, which could affect its bioavailability.
Result of Action
The action of this compound results in the inhibition of the growth of Mycobacterium tuberculosis . Additionally, it has been found that the compound can kill naturally resistant intracellular bacteria by inducing autophagy in macrophages .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. As mentioned earlier, the compound is sensitive to light, moisture, and temperature . Therefore, these factors need to be carefully controlled to ensure the optimal action of the compound. Furthermore, the compound’s action can also be affected by the physiological state of the bacteria, such as their metabolic activity and the presence of resistance mechanisms .
Análisis Bioquímico
Biochemical Properties
5-Bromo-1,10-phenanthroline plays a crucial role in biochemical reactions, primarily through its interaction with metal ions. It acts as a chelating agent, binding to metal ions such as zinc, copper, and iron. This binding can inhibit the activity of metalloproteases by removing the metal ion required for their catalytic activity, rendering the enzyme inactive . Additionally, this compound can form complexes with other biomolecules, influencing their stability and function.
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. By chelating metal ions, this compound can disrupt metalloprotease activity, which in turn affects various cellular processes such as protein degradation and signal transduction . This compound has also been shown to induce autophagy in macrophages, highlighting its potential impact on cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through chelation of metal ions. This chelation can inhibit the activity of metalloproteases by removing the metal ion required for their function . Additionally, this compound can interact with other biomolecules, forming stable complexes that can alter their activity and stability. These interactions can lead to changes in gene expression and cellular metabolism, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of metalloprotease activity, affecting cellular processes such as protein degradation and signal transduction.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound can effectively inhibit metalloprotease activity without causing significant toxicity . At higher doses, this compound can induce toxic effects, including disruption of cellular homeostasis and induction of autophagy . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with metal ions. By chelating metal ions, this compound can influence the activity of enzymes involved in metabolic processes . For example, the inhibition of metalloproteases can affect protein degradation and turnover, altering metabolic flux and metabolite levels within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function . The distribution of this compound within cells can also be influenced by its ability to form stable complexes with metal ions and other biomolecules.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For example, the chelation of metal ions by this compound can influence its localization to metalloprotease-rich regions, where it can exert its inhibitory effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,10-phenanthroline typically involves the bromination of 1,10-phenanthroline. One method involves placing 3.6 grams of 1,10-phenanthroline in a heavy-walled glass reaction tube with a Teflon screw top. The reaction vessel is placed in an ice bath, and 12 milliliters of oleum (15%) and 0.60 milliliters of bromine are added. The reaction tube is then placed in a silicon oil bath, and the temperature is slowly raised to 135°C. After 23 hours, the reaction mixture is cooled to room temperature, poured over ice, and neutralized with ammonium hydroxide. The mixture is extracted with chloroform, stirred with charcoal, and dried over sodium sulfate. The crude reaction mixture is then recrystallized from hot diethyl ether with a minimum amount of dichloromethane, yielding 4.67 grams (90%) of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity while minimizing the formation of by-products such as 5,6-dibromo-1,10-phenanthroline and 1,10-phenanthroline-5,6-dione .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-1,10-phenanthroline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions to form complex organic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions typically occur under mild conditions.
Coupling Reactions: Reagents such as palladium catalysts and bases like potassium carbonate are used under elevated temperatures.
Major Products:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Coupling Reactions: Products include complex organic molecules with extended conjugation.
Aplicaciones Científicas De Investigación
5-Bromo-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: It serves as a probe in biochemical assays to study metal ion interactions.
Medicine: It is investigated for its potential use in drug development, particularly in targeting metal-dependent enzymes.
Industry: It is used in the synthesis of organic electronic materials and as a catalyst in various chemical reactions
Comparación Con Compuestos Similares
- 3-Bromo-1,10-phenanthroline
- 3,8-Dibromo-1,10-phenanthroline
- 3,5,8-Tribromo-1,10-phenanthroline
- 3,5,6,8-Tetrabromo-1,10-phenanthroline
Comparison: 5-Bromo-1,10-phenanthroline is unique due to its specific substitution pattern, which influences its reactivity and coordination behavior. Compared to other brominated derivatives, it offers a balance between reactivity and stability, making it suitable for a wide range of applications in coordination chemistry and material science .
Propiedades
IUPAC Name |
5-bromo-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKGPQCKIBRXGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00885793 | |
| Record name | 1,10-Phenanthroline, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00885793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40000-20-2 | |
| Record name | 5-Bromo-1,10-phenanthroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40000-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,10-Phenanthroline, 5-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040000202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,10-Phenanthroline, 5-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,10-Phenanthroline, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00885793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,10-phenanthroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





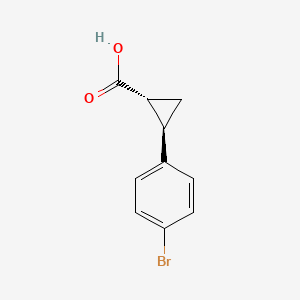



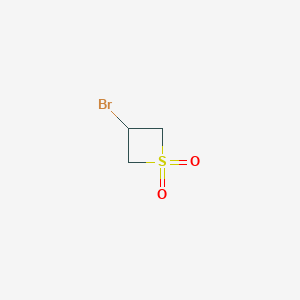
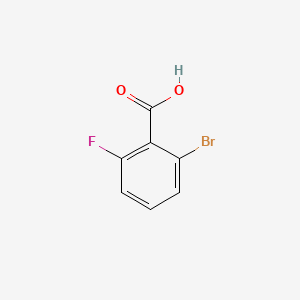
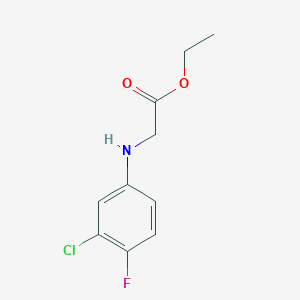
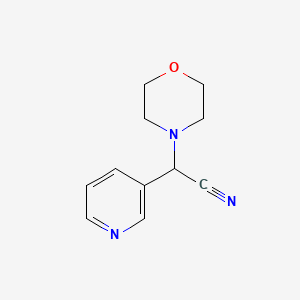
![2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine](/img/structure/B1267252.png)

![1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B1267256.png)
